Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate
Description
Properties
CAS No. |
478660-34-3 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl N-[benzenesulfonyl(phenyl)methyl]carbamate |
InChI |
InChI=1S/C15H15NO4S/c1-20-15(17)16-14(12-8-4-2-5-9-12)21(18,19)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17) |
InChI Key |
BLJDVGDSYGNWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate can be achieved through several methods. One common method involves the reaction of benzenesulfonyl chloride with phenylmethylamine to form the intermediate benzenesulfonyl phenylmethylamine. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
Chemical Properties and Structure
Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate is characterized by its unique molecular structure, which contributes to its functional properties. The molecular formula is , with a molecular weight of approximately 305.35 g/mol. Its structure consists of a carbamate group attached to a benzenesulfonyl moiety and a phenyl group, which enhances its reactivity and potential applications.
Agricultural Applications
One of the primary applications of this compound is in the field of agriculture, particularly as an insecticide. Carbamates are known for their effectiveness in pest control due to their ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This mode of action is similar to that of organophosphate insecticides but generally exhibits lower toxicity to mammals.
Case Study: Insecticidal Efficacy
Research indicates that this compound can be effective against various agricultural pests. For instance, studies have shown that carbamate insecticides can significantly reduce populations of aphids and other harmful insects when applied at recommended dosages. The compound's systemic properties allow it to be absorbed by plants, providing prolonged protection against infestations.
Pharmaceutical Applications
Beyond agriculture, this compound has potential pharmaceutical applications. Its structure allows it to serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)
In pharmaceutical research, carbamates are often utilized in the development of new drugs due to their ability to modify biological activity. For example, derivatives of this compound can be synthesized to create compounds that exhibit anti-inflammatory or analgesic properties.
Chemical Intermediate
The compound also serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for producing more complex molecules.
Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new carbamates | Various substituted carbamates |
| Hydrolysis | Undergoes hydrolysis in the presence of acids | Corresponding alcohols |
| Coupling Reactions | Participates in coupling with aryl halides | Aryl-substituted carbamates |
Toxicological Considerations
While this compound shows promise in various applications, it is essential to consider its toxicological profile. Carbamates can pose risks to non-target organisms, including beneficial insects and mammals. Regulatory assessments are necessary to ensure safe usage levels and to mitigate environmental impacts.
Case Study: Toxicity Assessment
Toxicological studies have demonstrated that exposure to high concentrations can lead to neurotoxic effects in certain animal models. Continuous monitoring and research into safer formulations or application methods are critical for minimizing risks associated with its use.
Mechanism of Action
The mechanism of action of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent modification or non-covalent interactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Glibenclamide Impurity B (Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate)
- Molecular Formula : C₁₈H₁₈ClN₃O₅S
- Key Features: Contains a sulfonylcarbamate group but differs in substituents: a chloro-methoxybenzoyl group and an ethylamino linker.
- Contrast with Target Compound: The additional ethylamino and benzoyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound’s simpler phenyl/benzenesulfonyl system.
Fentanyl Methyl Carbamate (Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate)
- Molecular Formula : C₂₁H₂₆N₂O₂
- Key Features :
- Piperidine core with phenethyl and phenyl groups attached to a carbamate.
- Pharmacological Role : A Schedule I opioid analog with high lipophilicity, enabling blood-brain barrier penetration.
- Contrast with Target Compound :
- The piperidine ring and phenethyl group confer opioid activity, whereas the target compound lacks such a heterocyclic core, suggesting divergent biological targets.
Methyl (3-hydroxyphenyl)-carbamate
- Molecular Formula: C₈H₉NO₃
- Key Features :
- Simple carbamate with a hydroxyl-substituted phenyl group.
- Physicochemical Properties : Lower molecular weight (167.16 g/mol) and higher polarity due to the hydroxyl group.
Table 1: Key Properties of Carbamate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
